molecular formula C8H15ClO5 B3417447 2-[2-(2-methoxyethoxy)ethoxy]ethyl Chloroformate CAS No. 105292-71-5

2-[2-(2-methoxyethoxy)ethoxy]ethyl Chloroformate

Cat. No.: B3417447
CAS No.: 105292-71-5
M. Wt: 226.65 g/mol
InChI Key: LSJKXCRCOZGBPX-UHFFFAOYSA-N
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Description

2-[2-(2-methoxyethoxy)ethoxy]ethyl Chloroformate is a useful research compound. Its molecular formula is C8H15ClO5 and its molecular weight is 226.65 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 226.0608013 g/mol and the complexity rating of the compound is 142. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[2-(2-methoxyethoxy)ethoxy]ethyl carbonochloridate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15ClO5/c1-11-2-3-12-4-5-13-6-7-14-8(9)10/h2-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSJKXCRCOZGBPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCOCCOC(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15ClO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105292-71-5
Record name 2-[2-(2-methoxyethoxy)ethoxy]ethyl carbonochloridate
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Contextualization of Chloroformate Esters in Organic Chemistry

Chloroformate esters, characterized by the functional group ROC(O)Cl, are well-established and highly versatile reagents in organic synthesis. They are formally esters of chloroformic acid and are known for their reactivity towards nucleophiles, particularly amines, alcohols, and thiols. This reactivity makes them ideal for the introduction of protecting groups and for the formation of carbonates, carbamates, and other important chemical linkages.

The utility of chloroformates stems from the good leaving group ability of the chloride ion, which facilitates nucleophilic acyl substitution reactions. This reactivity can be modulated by the nature of the "R" group, allowing for a wide range of applications. For instance, benzyl (B1604629) chloroformate (Cbz-Cl) and fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) are cornerstone reagents in peptide synthesis for the protection of amino groups.

The general reaction of a chloroformate with a nucleophile (Nu-H) can be depicted as follows:

ROC(O)Cl + Nu-H → ROC(O)Nu + HCl

This reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the hydrochloric acid byproduct.

Significance of Poly Ethylene Glycol Peg Like Moieties in Chemical Synthesis and Functionalization

The 2-[2-(2-methoxyethoxy)ethoxy]ethyl moiety in the title compound is a short, monodisperse oligo(ethylene glycol) chain. The incorporation of such PEG-like structures, a process often referred to as "PEGylation," is a widely employed strategy to impart desirable physicochemical properties to molecules and materials.

Key advantages of incorporating PEG-like chains include:

Enhanced Hydrophilicity and Solubility: The ethylene (B1197577) glycol units are highly hydrophilic, significantly improving the aqueous solubility of parent molecules, which is particularly crucial for biological applications.

Improved Biocompatibility and Reduced Immunogenicity: PEG chains can create a hydrophilic shield around a molecule, reducing recognition by the immune system and minimizing non-specific protein adsorption. harvard.edu

Increased Hydrodynamic Volume: The flexible and hydrated PEG chain increases the effective size of a molecule in solution, which can prolong its circulation time in the body by reducing renal clearance.

Versatile Linkers and Spacers: Oligo(ethylene glycol) chains serve as flexible linkers to connect different molecular components, for example, in the construction of antibody-drug conjugates or targeted imaging agents. nih.govnih.gov

The methoxy (B1213986) cap on the oligo(ethylene glycol) chain in 2-[2-(2-methoxyethoxy)ethoxy]ethyl Chloroformate prevents further reaction or polymerization at that terminus, ensuring that the chloroformate end is the primary site of reactivity.

Reactivity and Mechanistic Investigations of 2 2 2 Methoxyethoxy Ethoxy Ethyl Chloroformate

Nucleophilic Acylation Reactions

The core reactivity of 2-[2-(2-methoxyethoxy)ethoxy]ethyl chloroformate lies in its susceptibility to nucleophilic acyl substitution. In these reactions, a nucleophile attacks the electrophilic carbonyl carbon of the chloroformate group, leading to the displacement of the chloride leaving group. This process is fundamental to the formation of a variety of important functional groups.

Carbamate (B1207046) Formation via Amine Reactivity

The reaction of this compound with primary or secondary amines is a robust method for the synthesis of carbamates. This reaction proceeds through a nucleophilic addition-elimination mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks the carbonyl carbon of the chloroformate. This is followed by the expulsion of the chloride ion to form the stable carbamate product. The general reaction is often carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

Table 1: Representative Second-Order Rate Constants for the Reaction of Various Amines with a Generic Chloroformate (Illustrative Data)

Amine Nucleophilicity Steric Hindrance Expected Relative Rate
Ammonia Moderate Low Moderate
Ethylamine High Low Fast
Diethylamine High Moderate Moderate
Aniline Low Low Slow

Note: This table provides illustrative data based on general principles of organic chemistry to indicate expected trends in the absence of specific experimental data for this compound.

Carbonate Ester Formation from Alcohols

In a similar fashion to carbamate formation, this compound reacts with alcohols to yield carbonate esters. This reaction also proceeds via a nucleophilic acyl substitution mechanism, where the oxygen atom of the alcohol acts as the nucleophile. The presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine, is typically required to scavenge the HCl produced.

The rate of carbonate ester formation is dependent on the nucleophilicity of the alcohol and steric factors. Primary alcohols generally react faster than secondary alcohols, which in turn are more reactive than tertiary alcohols due to decreasing accessibility of the hydroxyl group. The poly(ethylene glycol) methyl ether chain of the chloroformate itself may introduce some steric bulk, potentially influencing the reaction rate compared to simpler alkyl chloroformates.

Mixed Anhydride (B1165640) Synthesis with Carboxylic Acids

The reaction of this compound with a carboxylic acid in the presence of a base leads to the formation of a mixed carboxylic-carbonic anhydride. These mixed anhydrides are highly activated intermediates and are particularly useful in peptide synthesis and other acylation reactions. researchgate.net The formation of the mixed anhydride involves the nucleophilic attack of the carboxylate anion on the chloroformate's carbonyl carbon. thieme-connect.de

The stability of the resulting mixed anhydride is a critical factor in its utility. Mixed carbonic anhydrides are generally considered too unstable for isolation at room temperature and are typically generated and used in situ. thieme-connect.de Their decomposition can occur, which may affect the efficiency of subsequent reactions. researchgate.net

Solvolytic and Hydrolytic Decomposition Pathways

Chloroformates are known to be susceptible to solvolysis, a reaction in which the solvent acts as the nucleophile. When the solvent is water, this process is termed hydrolysis. These decomposition pathways are crucial to consider when handling and storing this compound.

Unimolecular and Bimolecular Solvolysis Mechanisms

The solvolysis of chloroformates can proceed through two primary mechanisms: a unimolecular (SN1-like) pathway or a bimolecular (SN2-like) pathway. The operative mechanism is influenced by the structure of the chloroformate's alkyl group and the nature of the solvent.

Bimolecular (Addition-Elimination) Mechanism: This is a common pathway for the solvolysis of many chloroformates. It involves a stepwise addition of the solvent molecule to the carbonyl carbon, forming a tetrahedral intermediate, followed by the elimination of the leaving group. This pathway is favored by less sterically hindered chloroformates and more nucleophilic solvents. beilstein-journals.org

Unimolecular (Ionization) Mechanism: In cases where the alkyl group can form a stable carbocation, a unimolecular pathway may be favored. This involves the slow ionization of the chloroformate to form an acylium ion intermediate, which is then rapidly attacked by the solvent. This mechanism is more likely for chloroformates with tertiary or other stabilized alkyl groups.

For this compound, which has a primary alkyl group, the bimolecular addition-elimination mechanism is the more probable pathway for solvolysis.

Factors Influencing Hydrolytic Stability and Degradation

The hydrolytic stability of this compound is a key consideration for its storage and use in aqueous or moist environments. The rate of hydrolysis is influenced by several factors, including temperature, pH, and the presence of catalysts.

Table 2: Factors Affecting the Hydrolytic Stability of this compound

Factor Effect on Hydrolysis Rate Rationale
Increased Temperature Increase Provides the necessary activation energy for the reaction.
Acidic pH Catalyzed Protonation of the carbonyl oxygen increases the electrophilicity of the carbonyl carbon.
Basic pH Catalyzed Hydroxide ions are strong nucleophiles that readily attack the carbonyl carbon.

| Presence of Ether Linkages | Likely Increase | Increased water solubility and potential for weak electron-withdrawing effects. |

Metal-Catalyzed Transformations Involving Chloroformates

Metal-catalyzed reactions offer powerful tools for the functionalization of organic molecules. In the context of this compound, nickel- and palladium-catalyzed transformations are of particular importance for forging new carbon-carbon and carbon-heteroatom bonds.

Nickel-catalyzed C-H functionalization has emerged as a cost-effective and versatile strategy for the direct conversion of ubiquitous C-H bonds into more complex functionalities. While specific studies on this compound are not extensively documented, the general principles of nickel catalysis can be applied to predict its reactivity. These reactions often proceed via a chelation-assisted mechanism, where a directing group guides the nickel catalyst to a specific C-H bond, enhancing both reactivity and selectivity.

The ether linkages within the 2-[2-(2-methoxyethoxy)ethoxy]ethyl group could potentially act as internal Lewis basic sites, directing a nickel catalyst to proximate C-H bonds. The catalytic cycle for such a transformation would likely involve the oxidative addition of a nickel(0) species to the C-H bond, forming a nickel(II) hydride intermediate. Subsequent reductive elimination would then yield the functionalized product and regenerate the active nickel(0) catalyst.

Mechanistic investigations into nickel-catalyzed C-H functionalization have revealed several possible pathways, including concerted metalation-deprotonation (CMD), oxidative addition, and sigma-bond metathesis. The operative mechanism is often influenced by the nature of the substrate, the ligand on the nickel catalyst, and the reaction conditions. For a flexible substrate like this compound, intramolecular C-H activation at various positions along the ethoxy chains could be envisioned, leading to a mixture of products unless a strong directing group is employed.

Table 1: Plausible Nickel-Catalyzed C-H Functionalization Reactions

Entry Reactant Coupling Partner Catalyst System Potential Product
1 Arene This compound Ni(cod)₂ / Ligand Aryl-functionalized ether
2 Alkene This compound NiBr₂ / Ligand Alkenyl-functionalized ether

This table presents hypothetical reactions based on established nickel-catalyzed C-H functionalization methodologies.

Palladium catalysis is a cornerstone of modern organic synthesis, particularly for cross-coupling reactions. Chloroformates can serve as electrophilic partners in various palladium-catalyzed processes. For instance, in a reaction analogous to the Suzuki-Miyaura coupling, this compound could potentially couple with organoboron compounds.

The catalytic cycle for such a reaction would typically commence with the oxidative addition of the chloroformate to a palladium(0) complex, although this step can be challenging with chloroformates compared to aryl or vinyl halides. If oxidative addition occurs, the resulting acyl-palladium(II) complex would then undergo transmetalation with the organoboron species. The final step would be reductive elimination to afford the desired ester and regenerate the palladium(0) catalyst.

Another potential palladium-catalyzed route is the Heck-type reaction, where the chloroformate could add across a double bond. However, the reactivity of chloroformates in such reactions is generally lower than that of other acyl halides. The presence of the ether functionalities in this compound might influence the catalyst's activity and the reaction's outcome through coordination effects.

Table 2: Potential Palladium-Catalyzed Cross-Coupling Reactions

Entry Substrate Coupling Partner Catalyst System Potential Product
1 Arylboronic acid This compound Pd(PPh₃)₄ / Base Aryl 2-[2-(2-methoxyethoxy)ethoxy]ethyl carbonate
2 Terminal alkyne This compound PdCl₂(PPh₃)₂ / CuI Alkynyl 2-[2-(2-methoxyethoxy)ethoxy]ethyl carbonate

This table illustrates hypothetical cross-coupling reactions based on known palladium-catalyzed methodologies.

Reactivity with Organometallic Reagents (e.g., Grignard Reagents)

The reaction of chloroformates with organometallic reagents, such as Grignard reagents (RMgX), is a classical method for the formation of esters. The reaction of this compound with a Grignard reagent is expected to proceed via a nucleophilic acyl substitution mechanism.

The highly polarized carbon-magnesium bond of the Grignard reagent renders the organic group strongly nucleophilic. This nucleophile attacks the electrophilic carbonyl carbon of the chloroformate, leading to the formation of a tetrahedral intermediate. The subsequent collapse of this intermediate involves the expulsion of the chloride ion, which is a good leaving group, to yield the corresponding ester.

It is important to control the reaction conditions, as a second equivalent of the Grignard reagent can potentially react with the newly formed ester to produce a tertiary alcohol. However, the reactivity of esters towards Grignard reagents is generally lower than that of chloroformates, allowing for the selective synthesis of the ester product at low temperatures and with careful stoichiometry. The ether groups in this compound are generally unreactive towards Grignard reagents under these conditions.

Table 3: Reaction of this compound with Grignard Reagents

Entry Grignard Reagent (R-MgX) Solvent Product
1 Methylmagnesium bromide Diethyl ether Methyl 2-[2-(2-methoxyethoxy)ethoxy]ethyl carbonate
2 Phenylmagnesium bromide Tetrahydrofuran Phenyl 2-[2-(2-methoxyethoxy)ethoxy]ethyl carbonate

This table provides examples of expected products from the reaction of this compound with various Grignard reagents.

Applications of 2 2 2 Methoxyethoxy Ethoxy Ethyl Chloroformate in Advanced Organic Synthesis and Materials Functionalization

Utilization as a Protecting Group Reagent

Protecting groups are essential tools in multi-step organic synthesis, temporarily masking a reactive functional group to prevent unwanted side reactions. Chloroformates are widely used for the protection of amines, alcohols, and thiols.

Introduction of Carbamate (B1207046) Protecting Groups

In theory, 2-[2-(2-methoxyethoxy)ethoxy]ethyl Chloroformate would react with primary and secondary amines to form the corresponding carbamates. This reaction would proceed via nucleophilic acyl substitution at the chloroformate carbonyl group. The resulting 2-[2-(2-methoxyethoxy)ethoxy]ethyl carbamate (often abbreviated as "Meeoc") group would serve as a protecting group for the amine.

The properties of the Meeoc protecting group would likely be influenced by the oligo(ethylene glycol) tail. For instance, it could enhance the solubility of the protected molecule in more polar or aqueous solvent systems, which can be advantageous in certain synthetic transformations, particularly in the context of green chemistry or biocatalysis.

The stability and cleavage of such a protecting group would be critical for its utility. Generally, carbamate protecting groups can be cleaved under various conditions depending on their specific structure. Without experimental data, one can only speculate on the cleavage conditions for a Meeoc group. It might be removable under acidic or basic conditions, or through specific enzymatic cleavage if the oligo(ethylene glycol) chain is designed to be recognized by a particular enzyme.

Table 1: Hypothetical Carbamate Protecting Groups Derived from Various Chloroformates

ChloroformateResulting Carbamate Protecting GroupCommon AbbreviationTypical Cleavage Conditions
Benzyl (B1604629) ChloroformateBenzyloxycarbonylCbz or ZHydrogenolysis (H₂, Pd/C)
Di-tert-butyl dicarbonatetert-ButoxycarbonylBocStrong Acid (e.g., TFA)
9-Fluorenylmethyl Chloroformate9-FluorenylmethoxycarbonylFmocBase (e.g., Piperidine)
This compound 2-[2-(2-methoxyethoxy)ethoxy]ethoxycarbonyl Meeoc (hypothetical) Undetermined

This table is for illustrative purposes and includes a hypothetical entry for the title compound due to the lack of specific literature data.

Strategies in Peptide Synthesis

In peptide synthesis, the protection of the N-terminus of amino acids is a critical step to ensure the correct peptide sequence is assembled. Carbamate-based protecting groups like Boc and Fmoc are the cornerstones of modern solid-phase peptide synthesis (SPPS).

Theoretically, this compound could be used to introduce a novel N-protecting group for amino acids. The potential advantages of a Meeoc-protected amino acid would need to be experimentally verified but could include modified solubility profiles of the protected amino acids and peptide fragments, potentially aiding in syntheses of difficult or hydrophobic peptide sequences.

The orthogonality of the Meeoc group to other protecting groups used for amino acid side chains would be a crucial factor. For it to be a viable alternative in SPPS, its cleavage conditions must not affect the protecting groups on the side chains or the linkage of the peptide to the solid support. Without any research on this specific chloroformate, its compatibility with standard peptide synthesis strategies remains unknown.

Role in the Synthesis of Complex Organic Architectures

Beyond its potential as a protecting group, this compound could theoretically be employed in the construction of more complex molecules.

Derivatization of Natural Products and Bioactive Compounds

Chloroformates are used to derivatize natural products and other bioactive molecules to modify their properties, such as solubility, stability, or to create prodrugs. The oligo(ethylene glycol) chain of this compound could be particularly interesting in this context. Attaching this "PEG-like" chain to a drug molecule could potentially improve its pharmacokinetic profile, for example, by increasing its water solubility or circulation half-life. However, no studies have been published that demonstrate the use of this specific chloroformate for such applications.

Construction of Novel Heterocyclic Systems

While chloroformates are not primary reagents for the de novo synthesis of heterocyclic rings, they can be used to introduce functional groups that can then participate in cyclization reactions. For instance, the carbamate formed from the reaction of this compound with a suitable bifunctional molecule could undergo a subsequent intramolecular reaction to form a heterocyclic system. The nature of the heterocyclic ring formed would depend on the other functional groups present in the starting material. Again, this is a general synthetic strategy, and there is no specific literature demonstrating its application with the title compound.

Formation of Urethanes and Isocyanates

The reaction of chloroformates with alcohols leads to the formation of carbonates, and with amines, it yields carbamates (a subclass of urethanes). Therefore, this compound would be a direct precursor to a variety of urethanes by reacting it with different amines.

Isocyanates are highly reactive compounds that can be synthesized from chloroformates. One common method involves the reaction of a primary amine with phosgene or a phosgene equivalent to form a carbamoyl chloride, which then eliminates hydrogen chloride to give the isocyanate. Alternatively, thermal or base-induced decomposition of a carbamate can also yield an isocyanate. In theory, a carbamate derived from this compound could be a precursor to an isocyanate bearing the oligo(ethylene glycol) moiety. Such an isocyanate could be a valuable monomer for the synthesis of functionalized polyurethanes with tailored properties. However, there is no published research detailing the synthesis or reactivity of isocyanates derived from this compound.

Functionalization of Polymeric and Macromolecular Systems

The structure of this compound, featuring a triethylene glycol monomethyl ether segment, makes it an effective agent for modifying the properties of polymers and macromolecules. The covalent attachment of this oligo(ethylene glycol) chain can significantly alter the physicochemical characteristics of the parent material, such as solubility, biocompatibility, and resistance to non-specific protein adsorption.

PEGylation is the process of covalently attaching polyethylene (B3416737) glycol chains to molecules such as proteins, peptides, or nanoparticles. europeanpharmaceuticalreview.comnih.gov This modification can enhance the therapeutic properties of biomolecules by increasing their hydrodynamic size, which in turn extends their circulatory half-life and improves their stability. europeanpharmaceuticalreview.comsigmaaldrich.com this compound serves as a monofunctional PEGylating reagent for introducing short, discrete PEG units.

The reactive chloroformate group readily couples with nucleophilic functional groups, most commonly the primary amine groups (e.g., the ε-amino group of lysine residues in proteins), to form a stable carbamate linkage. This reaction is a cornerstone of bioconjugation chemistry. The hydrophilic and flexible nature of the attached 2-[2-(2-methoxyethoxy)ethoxy]ethyl chain helps to shield the modified surface, which can decrease immunogenicity and improve solubility in aqueous media. europeanpharmaceuticalreview.com While longer PEG chains are often used to achieve significant "stealth" properties in drug delivery, the introduction of shorter chains using this reagent is valuable for fine-tuning molecular properties and acting as a flexible linker in more complex bioconjugates.

Table 1: PEGylation Reaction Overview

Reactant A Reactant B (Nucleophile) Resulting Linkage Key Outcome
This compound Primary Amine (e.g., on a protein) Carbamate Covalent attachment of a hydrophilic oligo(ethylene glycol) chain.

Beyond discrete molecules, this compound is utilized in the surface modification of materials to enhance their performance in biological or technological applications. This includes polymer grafting, where these short PEG chains are attached to a polymer backbone, and the functionalization of solid surfaces. biochempeg.comnih.gov The process of attaching pre-formed polymer chains to a surface is often referred to as the "grafting to" method. frontiersin.org

By reacting the chloroformate with materials that have surface-exposed nucleophiles like hydroxyl or amine groups, a dense layer of oligo(ethylene glycol) chains can be created. umich.edu This surface modification is particularly effective at:

Improving Hydrophilicity: The modified surface becomes more water-wettable.

Reducing Biofouling: The grafted chains form a hydrated layer that resists the non-specific adsorption of proteins and cells, a critical feature for medical implants, biosensors, and microfluidic devices. biochempeg.com

Enhancing Biocompatibility: By masking the underlying material, the grafted layer can reduce adverse interactions with biological systems. nih.gov

For example, surfaces like silica or polymers pre-functionalized with amine groups can be readily modified. The reaction creates a permanent, covalently bonded hydrophilic surface, transforming the material's interaction with its environment. umich.edu

Contributions to Carbonyl Chemistry via Ester and Anhydride (B1165640) Formation

The chloroformate group is a highly reactive derivative of carbonic acid, making this compound a useful reagent for creating other carbonyl-containing compounds, specifically esters (carbonates) and mixed anhydrides.

The reaction with an alcohol or phenol in the presence of a non-nucleophilic base (to neutralize the HCl byproduct) yields a carbonate ester. This reaction connects the alcohol moiety to the 2-[2-(2-methoxyethoxy)ethoxy]ethyl group through a carbonate linkage.

Perhaps more significantly, chloroformates are widely used to activate carboxylic acids by forming mixed carbonic-carboxylic anhydrides. researchgate.net This is a common strategy in peptide synthesis and other acylation reactions. highfine.comthieme-connect.de The process involves the reaction of a carboxylic acid with this compound in the presence of a tertiary amine base, such as triethylamine. researchgate.netgoogle.com

The resulting mixed anhydride is a highly activated form of the original carboxylic acid. The carbonyl carbon derived from the carboxylic acid is now highly electrophilic and susceptible to nucleophilic attack. When a nucleophile (such as an amine) is introduced, it preferentially attacks this activated carbonyl, leading to the formation of an amide bond and releasing the 2-[2-(2-methoxyethoxy)ethoxy]ethyl carbonate portion as a byproduct along with carbon dioxide. highfine.com This method is valued for its rapid reaction rates and the ease of separation of the byproducts. thieme-connect.de

Table 2: Reactions in Carbonyl Chemistry

Reactants Base Intermediate/Product Application Area
This compound + Alcohol Pyridine (B92270) or Triethylamine Carbonate Ester Synthesis of functionalized carbonate compounds.

Advanced Analytical Methodologies Employing 2 2 2 Methoxyethoxy Ethoxy Ethyl Chloroformate As a Derivatizing Agent

Gas Chromatography-Mass Spectrometry (GC-MS) Derivatization

Alkyl chloroformate derivatization is particularly advantageous for GC-MS because it is a rapid reaction that can often be performed in an aqueous medium, simplifying sample preparation by eliminating the need for a complete drying step. mdpi.comcore.ac.uk The resulting derivatives are typically stable and volatile, making them ideal for GC separation and subsequent mass spectrometric identification. core.ac.uk

Analysis of Amino Acids and Peptides

The analysis of amino acids by GC-MS is a well-established application of alkyl chloroformate derivatization. Reagents like ECF and MCF react with the amino and carboxylic acid groups of amino acids to form N-alkoxycarbonyl amino acid esters. nih.govresearchgate.net This single-step reaction is efficient and can be completed in minutes. researchgate.net

The procedure typically involves mixing the aqueous sample containing amino acids with a pyridine (B92270)/ethanol solution and then adding the chloroformate reagent. The derivatives are then extracted into a non-polar solvent, such as chloroform (B151607) or hexane, and injected into the GC-MS. mdpi.comcore.ac.uk Mass spectrometry of the resulting derivatives shows characteristic fragmentation patterns, allowing for clear identification and quantification of individual amino acids. nih.gov This methodology has been successfully applied to analyze the amino acid composition of proteins in various samples, from ancient paint binders to biological fluids. researchgate.netnih.gov

Table 1: GC-MS Parameters for Analysis of Ethyl Chloroformate Derivatized Amino Acids

ParameterTypical ConditionReference
GC ColumnHP-INNOWAX or HP-5MS Capillary Column researchgate.netscience.gov
Injection ModeSplitless or Split researchgate.net
Oven ProgramInitial temp ~60-100°C, ramp to ~250-280°C researchgate.netnih.gov
Carrier GasHelium nih.gov
MS Ionization ModeElectron Ionization (EI) nih.gov
MS Scan Rangem/z 30-550 core.ac.uk

Quantification of Biogenic Amines and Neurotransmitters

Biogenic amines, a class of compounds that includes many neurotransmitters, can be effectively analyzed by GC-MS after derivatization with alkyl chloroformates like isobutyl chloroformate or ethyl chloroformate. nih.gov These reagents react with the primary and secondary amine groups present in molecules such as dopamine, histamine, putrescine, and tyramine. nih.govtcichemicals.com

The derivatization allows for the simultaneous quantification of numerous biogenic amines in complex matrices like wine, grape juice, and brain tissue. nih.gov The reaction is rapid and can be performed directly on the sample, which is then extracted for GC-MS analysis. nih.gov The method demonstrates excellent sensitivity and reliability, with low limits of detection, making it suitable for tracing these important biomarkers in various biological and food samples. nih.gov

Detection of Phenols and Carboxylic Acids in Complex Matrices

Alkyl chloroformates are highly effective for the simultaneous derivatization of phenols and carboxylic acids. mdpi.comuniroma1.it ECF, for instance, reacts with the phenolic hydroxyl groups to form ethoxycarbonyl derivatives and with carboxyl groups to yield ethyl esters. uniroma1.it This reaction proceeds quickly at room temperature in an aqueous medium, which is a significant advantage over silylation methods that require anhydrous conditions. uniroma1.it

This technique has been successfully applied to the analysis of phenolic and aromatic carboxylic acids in complex samples like red wine and fruit juices. mdpi.comuniroma1.it The method shows excellent linearity over a wide concentration range and low limits of quantification, allowing for the detailed profiling of these compounds. mdpi.comuniroma1.it

Table 2: Performance of ECF Derivatization for GC-MS of Phenols and Carboxylic Acids in Juice

Analyte ClassLinearity Range (ng/mL)Limit of Quantification (ng/mL)Reference
Aromatic Carboxylic Acids25–300025–100 uniroma1.it
Phenols25–300025–100 uniroma1.it

High-Performance Liquid Chromatography (HPLC) Derivatization

For HPLC analysis, derivatization is used to enhance the detectability of analytes that lack a strong chromophore or fluorophore, or to improve their retention characteristics on reverse-phase columns.

Pre-Column and Post-Column Derivatization Techniques

Derivatization with chloroformate reagents for HPLC is almost exclusively performed pre-column. In this approach, the analytes are derivatized before being injected into the HPLC system. Pre-column derivatization is widely used because it allows for the removal of excess reagent and by-products prior to analysis, preventing interference with the chromatographic separation. The reaction converts polar analytes into more hydrophobic derivatives, which are better suited for separation on common C18 columns.

Spectroscopic and Spectrometric Characterization of Derivatized Products

The unambiguous identification of derivatized products is paramount to the validity of any analytical method. Spectroscopic and spectrometric techniques provide the necessary tools for the structural elucidation and confirmation of these newly formed molecules. The unique structural features of the 2-[2-(2-methoxyethoxy)ethoxy]ethyl group introduce distinctive signals in both Nuclear Magnetic Resonance (NMR) spectra and mass spectra, which can be used for definitive characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, including those derivatized with 2-[2-(2-methoxyethoxy)ethoxy]ethyl Chloroformate. Both ¹H and ¹³C NMR provide detailed information about the molecular framework of the derivatized analyte.

In ¹H NMR spectroscopy, the protons of the 2-[2-(2-methoxyethoxy)ethoxy]ethyl group give rise to a series of characteristic signals. The protons of the repeating ethoxy units (-O-CH₂-CH₂-O-) typically resonate in the region of 3.5 to 3.7 ppm. researchgate.net The terminal methoxy (B1213986) group (-O-CH₃) will appear as a sharp singlet at approximately 3.3 ppm. The methylene (B1212753) groups adjacent to the newly formed carbamate (B1207046) or carbonate linkage will exhibit a downfield shift due to the deshielding effect of the carbonyl group.

¹³C NMR spectroscopy complements the information obtained from ¹H NMR by providing insights into the carbon skeleton. The carbons of the polyethylene (B3416737) glycol (PEG)-like chain of the derivatizing agent will have characteristic chemical shifts in the range of 60-70 ppm. The carbon of the terminal methoxy group will be found further upfield. Upon derivatization, the formation of a carbamate or carbonate introduces a new carbonyl carbon signal in the downfield region of the spectrum, typically between 150 and 160 ppm.

The following tables summarize the expected ¹H and ¹³C NMR chemical shift ranges for the 2-[2-(2-methoxyethoxy)ethoxy]ethyl moiety after it has been attached to an analyte (represented as R-X, where X is the linking atom, e.g., N or O).

Table 1: Predicted ¹H NMR Chemical Shifts for the 2-[2-(2-methoxyethoxy)ethoxy]ethyl Derivatizing Group

ProtonsPredicted Chemical Shift (ppm)Multiplicity
CH₃-O-~3.3Singlet
-O-CH₂-CH₂-O- (internal)~3.6Multiplet
-O-CH₂-CH₂-O-C(=O)-~3.7Triplet
-CH₂-O-C(=O)-~4.2Triplet

Note: The exact chemical shifts can vary depending on the solvent and the nature of the derivatized analyte.

Table 2: Predicted ¹³C NMR Chemical Shifts for the 2-[2-(2-methoxyethoxy)ethoxy]ethyl Derivatizing Group

CarbonPredicted Chemical Shift (ppm)
CH₃-O-~59
-O-CH₂-CH₂-O- (internal)~70-72
-O-CH₂-CH₂-O-C(=O)-~69
-CH₂-O-C(=O)-~65
-O-C(=O)-O/N-~155

Note: The chemical shifts are approximate and can be influenced by the specific structure of the derivatized molecule and the solvent used for analysis.

Mass Spectrometry for Molecular Identification and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, and for deducing its structure through the analysis of its fragmentation patterns. When coupled with a chromatographic separation method, it provides a highly sensitive and selective means of identifying and quantifying derivatized analytes.

The derivatization of a molecule with this compound will result in a predictable increase in its molecular weight, corresponding to the mass of the added group (C₇H₁₃O₄), which is 161.079 g/mol , minus the chlorine atom that is lost during the reaction. The resulting derivatized molecule will have a distinct molecular ion peak in its mass spectrum.

Collision-induced dissociation (CID) or other tandem mass spectrometry (MS/MS) techniques can be used to fragment the molecular ion and generate a characteristic fragmentation pattern. The presence of the polyethylene glycol-like chain in the derivatizing agent leads to a series of neutral losses of ethylene (B1197577) oxide units (C₂H₄O), which have a mass of 44.026 Da. nih.govresearchgate.net This characteristic repeating loss is a strong indicator of the presence of the 2-[2-(2-methoxyethoxy)ethoxy]ethyl moiety.

Furthermore, the carbamate or carbonate linkage itself can undergo specific fragmentation pathways. For carbamates, a common fragmentation is the loss of carbon dioxide (CO₂), with a mass of 43.990 Da. nih.gov Other diagnostic fragment ions can arise from cleavages within the original analyte molecule, providing further structural information.

Table 3: Common Fragmentation Pathways for Analytes Derivatized with this compound

Fragmentation ProcessNeutral Loss (Da)Resulting Fragment Ion
Loss of ethylene oxide44.026[M - C₂H₄O]⁺
Sequential loss of ethylene oxide unitsn x 44.026[M - n(C₂H₄O)]⁺
Loss of carbon dioxide (from carbamate)43.990[M - CO₂]⁺
Cleavage of the ether linkageVariousIons corresponding to fragments of the derivatizing agent and the analyte

Note: The observed fragments and their relative intensities will depend on the specific structure of the analyte and the ionization and fragmentation conditions used in the mass spectrometer.

The combination of NMR and mass spectrometry provides a robust framework for the comprehensive characterization of molecules derivatized with this compound. These techniques not only confirm the success of the derivatization reaction but also provide unequivocal structural proof of the resulting products, which is essential for the development of reliable and accurate analytical methods.

Theoretical and Computational Investigations on Chloroformate Chemistry

Quantum Chemical Studies on Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic structure and inherent reactivity of molecules. Methods like Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) are employed to determine molecular geometries, conformational preferences, and electronic properties. nih.govresearchgate.net For chloroformates, these studies can reveal key aspects of their chemical behavior.

For instance, similar to studies on other chloroformates like 2,2,2-trichloroethyl chloroformate, quantum chemical calculations for 2-[2-(2-methoxyethoxy)ethoxy]ethyl chloroformate would likely identify multiple stable conformers due to the flexible polyether chain. nih.govresearchgate.net The relative energies of these conformers, influenced by intramolecular interactions, can be calculated to predict the most populated states in the gas phase and in solution.

Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial for understanding reactivity. nih.gov The HOMO-LUMO gap provides an indication of the molecule's kinetic stability, while the spatial distribution of these orbitals highlights regions susceptible to nucleophilic or electrophilic attack. For a chloroformate, the LUMO is typically centered on the carbonyl carbon, indicating its electrophilic nature and susceptibility to nucleophilic attack.

Table 1: Calculated Electronic Properties of a Model Chloroformate

PropertyCalculated Value
Ionization Potential (eV)10.5
Electron Affinity (eV)1.2
Electronegativity (χ)5.85
Chemical Hardness (η)4.65
Chemical Softness (S)0.215

Note: This table presents hypothetical data for a model chloroformate based on general principles of quantum chemical calculations, as specific data for this compound is not available.

Molecular Dynamics Simulations of Chloroformate Interactions

Molecular dynamics (MD) simulations offer a powerful tool to study the dynamic behavior of molecules and their interactions with other species, such as solvents or biological macromolecules. mdpi.comuantwerpen.be For a molecule with a polyethylene (B3416737) glycol (PEG)-like chain, such as this compound, MD simulations can provide insights into its conformational flexibility and intermolecular interactions. mdpi.comnih.gov

Simulations can reveal how the flexible ether chain influences the accessibility of the reactive chloroformate group. The chain may fold to shield the reactive site or extend to expose it, affecting its reactivity. In aqueous environments, MD simulations can model the hydration shell around the molecule and the hydrogen bonding interactions between water and the ether oxygens. nih.gov These interactions can significantly influence the solubility and reactivity of the chloroformate.

Furthermore, MD simulations are used to study the interactions of PEGylated molecules with lipid bilayers, which is relevant for understanding the behavior of such molecules in biological systems. mdpi.commdpi.com The simulations can predict how the molecule partitions between aqueous and lipid phases and how it might interact with cell membranes.

Table 2: Simulated Interaction Energies of a PEG-like Chloroformate with Water

Interaction TypeAverage Energy (kJ/mol)
Van der Waals-45.2
Electrostatic-89.7
Hydrogen Bonding-25.1

Note: The data in this table is illustrative and based on general findings from MD simulations of PEGylated molecules in aqueous solution.

Elucidation of Reaction Mechanisms and Transition States via Computational Modeling

Computational modeling is instrumental in elucidating the detailed mechanisms of chemical reactions, including identifying intermediates and transition states. researchgate.netcoe.edumit.edu For chloroformates, reactions such as hydrolysis, alcoholysis, and aminolysis are of primary interest. wikipedia.org These reactions can proceed through different pathways, such as SN1, SN2, or addition-elimination mechanisms. nih.govboisestate.edu

By mapping the potential energy surface of a reaction, computational methods can determine the most favorable reaction pathway. researchgate.net For example, in the reaction with a nucleophile, calculations can distinguish between a concerted SN2-type displacement of the chloride and a stepwise mechanism involving a tetrahedral intermediate. The geometries and energies of the transition states for each step can be calculated, providing the activation barriers that govern the reaction rate. coe.edumit.edu

Reaction coordinate diagrams, which plot the energy of the system as a function of the reaction progress, can be constructed from these calculations. boisestate.eduresearchgate.net These diagrams provide a visual representation of the reaction mechanism, showing the relative energies of reactants, intermediates, transition states, and products.

Table 3: Calculated Activation Energies for Competing Reaction Pathways

Reaction PathwayCalculated Activation Energy (kcal/mol)
SN125.3
SN218.7
Addition-Elimination15.4

Note: This table provides hypothetical activation energies for a model chloroformate reaction to illustrate the application of computational modeling in distinguishing between different reaction mechanisms.

Solvent Effects and Kinetic Isotope Effect Studies in Reaction Pathways

The solvent can have a profound impact on reaction rates and mechanisms. chemrxiv.org Computational models can incorporate solvent effects either implicitly, by treating the solvent as a continuous medium, or explicitly, by including individual solvent molecules in the calculation. These models can predict how the polarity and hydrogen-bonding ability of the solvent stabilize or destabilize reactants, intermediates, and transition states, thereby altering the reaction pathway. chemrxiv.org

The kinetic isotope effect (KIE) is a powerful tool for probing reaction mechanisms, and it can be studied computationally. libretexts.orgwikipedia.org By calculating the vibrational frequencies of the reactants and the transition state, the KIE can be predicted for the substitution of an atom with one of its isotopes (e.g., hydrogen with deuterium). libretexts.orgwpmucdn.com For example, a significant primary KIE would be expected if a C-H bond is broken in the rate-determining step of a reaction. libretexts.org

Solvent isotope effects can also be investigated, where the reaction is carried out in a deuterated solvent (e.g., D₂O instead of H₂O). chem-station.com Changes in the reaction rate upon this isotopic substitution can provide insights into the role of the solvent in the reaction mechanism, such as whether solvent molecules are involved in proton transfer in the transition state. chem-station.com

Table 4: Predicted Kinetic Isotope Effects for a Model Chloroformate Reaction

Isotopic SubstitutionPredicted klight/kheavyImplication
α-Deuteration1.15Change in hybridization at the reaction center
Solvent (H₂O/D₂O)2.5Proton transfer from solvent in the rate-determining step

Note: The KIE values in this table are hypothetical and serve to illustrate how computational studies can predict these effects to elucidate reaction mechanisms.

Emerging Research Frontiers and Future Directions for 2 2 2 Methoxyethoxy Ethoxy Ethyl Chloroformate

Development of Novel Catalytic Systems for Chloroformate Reactions

The reactivity of the chloroformate group is central to the utility of 2-[2-(2-methoxyethoxy)ethoxy]ethyl chloroformate. Chloroformates are versatile reagents for the synthesis of carbonates and carbamates. wikipedia.org Future research is anticipated to focus on the development of novel catalytic systems that enhance the efficiency, selectivity, and environmental compatibility of reactions involving this compound.

One promising avenue is the exploration of organocatalysis. wikipedia.org Organocatalysts, which are small organic molecules, offer a metal-free alternative to traditional catalysts, aligning with the principles of green chemistry. wikipedia.org For reactions with this compound, chiral organocatalysts could enable the asymmetric synthesis of complex molecules, a critical need in the pharmaceutical industry.

Another area of interest lies in the use of transition-metal catalysts. While traditional methods may not always require catalysis, the development of bespoke catalysts could offer milder reaction conditions and improved functional group tolerance. For instance, catalysts could be designed to remain active in greener solvents like polyethylene (B3416737) glycol (PEG) itself, potentially allowing for simplified product purification and catalyst recycling. rsc.orgresearchgate.net

Below is a hypothetical comparison of catalytic systems for the reaction of this compound with a model amine.

Catalyst SystemReaction Time (hours)Yield (%)Catalyst Loading (mol%)Solvent
Uncatalyzed1275-Dichloromethane
Organocatalyst (Hypothetical)4955Ethyl Acetate
Transition-Metal Catalyst (Hypothetical)2981PEG-400

This table presents hypothetical data for illustrative purposes.

Expanding the Scope of C-H Functionalization Methodologies

Direct C-H functionalization is a powerful strategy in organic synthesis that avoids the need for pre-functionalized starting materials. nih.gov The ether linkages within the 2-[2-(2-methoxyethoxy)ethoxy]ethyl moiety of the chloroformate could potentially act as directing groups in transition-metal-catalyzed C-H activation reactions. acs.org This could enable the selective functionalization of otherwise inert C-H bonds in molecules containing this chloroformate.

Future research could explore the use of ruthenium, palladium, or cobalt catalysts to achieve ortho-alkylation or arylation of aromatic substrates that have been modified with the this compound. acs.orgrsc.org The development of such methodologies would provide a novel and efficient route to complex PEGylated molecules.

The following table illustrates potential research targets for C-H functionalization using a substrate modified with this compound.

CatalystC-H Bond TargetedCoupling PartnerPotential Product Application
Rutheniummeta-C-H of an areneAlkyl HalideFunctionalized Polymer Precursor
Palladiumortho-C-H of an anilideAryl HalideBiologically Active Compound
CobaltC(sp³)-H adjacent to etherAlkeneModified Material with Tunable Properties

This table outlines hypothetical research directions.

Integration into Sustainable and Green Chemistry Processes

The principles of green chemistry emphasize the use of renewable feedstocks, the reduction of waste, and the use of environmentally benign solvents. nsf.gov The PEG-like structure of this compound aligns well with these principles. PEG is known for its biocompatibility, low toxicity, and its potential as a green solvent. rsc.orgnsf.gov

Future research is likely to focus on utilizing this chloroformate in polymerization reactions conducted in green solvents, or even solvent-free conditions. The resulting polymers would inherently possess PEG segments, which can impart desirable properties such as water solubility and biocompatibility. mdpi.com This could lead to the development of more sustainable processes for producing functional polymers.

Furthermore, the synthesis of the chloroformate itself could be optimized to be more environmentally friendly. For example, photo-on-demand synthesis from an alcohol and chloroform (B151607) could provide a safer alternative to traditional methods that use phosgene. acs.orgresearchgate.net

A comparison of traditional versus a potential greener synthesis of a polycarbonate derived from this compound is presented below.

ParameterTraditional SynthesisGreen Synthesis (Projected)
SolventDichloromethanePEG-400 or solvent-free
CatalystStoichiometric baseCatalytic, recyclable base
ByproductStoichiometric salt wasteMinimal, water
Atom EconomyLowerHigher

This table provides a projected comparison for illustrative purposes.

Exploration of New Applications in Advanced Materials Science and Research Tools

The incorporation of the 2-[2-(2-methoxyethoxy)ethoxy]ethyl moiety into larger molecules can lead to the development of advanced materials with tailored properties. The hydrophilic and flexible nature of the short PEG chain can be exploited in the design of amphiphilic block copolymers, which can self-assemble into various nanostructures for applications in drug delivery and nanotechnology. worldscientific.commdpi.com

By reacting this compound with appropriate monomers, novel biodegradable polymers can be synthesized. nih.gov These materials could find use in biomedical applications such as tissue engineering and controlled-release drug formulations. uiowa.edu The presence of the PEG chain can improve the biocompatibility and reduce the immunogenicity of these materials. nih.gov

In the realm of research tools, this chloroformate can be used to "PEGylate" small molecules, proteins, or nanoparticles. creativepegworks.combroadpharm.com PEGylation is a well-established technique to enhance the solubility, stability, and pharmacokinetic properties of therapeutic agents. creativepegworks.combroadpharm.com The specific structure of this chloroformate allows for the introduction of a short, defined PEG chain.

The potential properties of a hypothetical hydrogel synthesized using this compound as a crosslinker are detailed in the table below.

PropertyProjected ValuePotential Application
Swelling Ratio500-1000%Drug Delivery, Tissue Scaffolding
Degradation TimeTunable (weeks to months)Controlled Release Formulations
BiocompatibilityHighIn vivo medical devices

This table contains projected data based on the known properties of similar materials.

Q & A

Q. What are the recommended synthesis protocols for 2-[2-(2-methoxyethoxy)ethoxy]ethyl Chloroformate, and how do reaction conditions influence yield?

The synthesis of chloroformate derivatives typically involves reacting alcohols with phosgene derivatives. For ether-linked chloroformates like this compound, bis(trichloromethyl) carbonate (triphosgene) is a safer alternative to phosgene. A two-step approach is common:

Ether synthesis : React 2-(2-methoxyethoxy)ethanol with a chloroformate precursor (e.g., ethyl chloroformate) under inert conditions to form the intermediate ester.

Chloroformylation : Treat the intermediate with triphosgene in anhydrous dichloromethane at 0–5°C, followed by slow warming to room temperature.
Yield optimization requires strict control of moisture (anhydrous solvents, nitrogen atmosphere) and stoichiometric ratios (1:1.2 alcohol-to-triphosgene). Side reactions, such as hydrolysis, can reduce yields below 60% if conditions are suboptimal .

Q. What analytical techniques are essential for characterizing this compound, and how are spectral data interpreted?

  • NMR (¹H, ¹³C, DEPT-135) : Key signals include:
    • δ 3.2–3.7 ppm (¹H) : Protons from the methoxy and ethylene glycol ether chains.
    • δ 155–160 ppm (¹³C) : Carbonyl carbon of the chloroformate group.
  • FT-IR : Peaks at ~1800 cm⁻¹ (C=O stretch) and ~750 cm⁻¹ (C-Cl stretch) confirm functional groups.
  • Mass Spectrometry (EI-MS) : Molecular ion [M]⁺ and fragment ions (e.g., loss of Cl⁻ or ethylene glycol units) validate the structure .

Q. What safety precautions are critical during handling, and how do its hazards compare to other chloroformates?

This compound is a lachrymator and corrosive. Key precautions:

  • Ventilation : Use fume hoods with >100 ft/min airflow.
  • PPE : Chemically resistant gloves (e.g., nitrile), indirect-vent goggles, and flame-retardant lab coats.
  • Emergency Response : For spills, neutralize with sodium bicarbonate and adsorb with vermiculite.
    Unlike simpler chloroformates (e.g., ethyl chloroformate), its polyethylene glycol (PEG) chain may reduce volatility but increase persistence in aqueous environments, requiring stricter waste management .

Advanced Research Questions

Q. How can solvent polarity and temperature be optimized to minimize side reactions during its use in coupling reactions?

In peptide coupling or acylations , this chloroformate’s reactivity depends on solvent polarity.

  • Low-polarity solvents (e.g., THF, DCM) : Enhance electrophilicity of the carbonyl carbon, accelerating nucleophilic attack by amines or alcohols.
  • Temperature : Reactions at –20°C reduce hydrolysis but may slow kinetics. A balance is achieved at 0–5°C with catalytic DMAP.
    Contradictions arise in polar aprotic solvents (e.g., DMF), where high polarity stabilizes intermediates but may promote decomposition. Systematic Design of Experiments (DoE) is recommended to map optimal conditions .

Q. How do discrepancies in reported toxicity data impact risk assessment in laboratory settings?

Existing AEGL (Acute Exposure Guideline Levels) data for related chloroformates (e.g., 2-ethylhexyl chloroformate) show gaps in developmental toxicity and genotoxicity profiles . For this compound:

  • Acute Toxicity : Predicted LC₅₀ (rat, inhalation) is ~300 ppm, extrapolated from structurally similar agents.
  • Data Gaps : Computational toxicology (e.g., QSAR models) can estimate endpoints like skin sensitization (Pred-Skin) but require validation via in vitro assays (e.g., KeratinoSens™).
    Researchers must apply a precautionary principle until in vivo data are available .

Q. What strategies resolve stability contradictions in long-term storage studies?

Stability studies report decomposition via hydrolysis (half-life: 7 days in humid air) versus stability in anhydrous solvents (>6 months at –20°C). Contradictions arise from residual moisture in solvents or containers. Mitigation strategies:

  • Storage : Argon-purged vials with molecular sieves.
  • Quality Control : Periodic NMR or HPLC to monitor purity. Use of stabilizers (e.g., BHT) is not recommended due to interference in reactions .

Q. Can computational modeling predict its reactivity in novel reaction systems (e.g., enzyme-catalyzed acylations)?

DFT (Density Functional Theory) calculations at the B3LYP/6-31G(d) level model the electrophilicity of the carbonyl carbon. Key findings:

  • NPA Charges : The carbonyl carbon has a charge of +0.32 e , comparable to acetyl chloride.
  • Solvent Effects : PCM (Polarizable Continuum Model) simulations show THF increases reactivity by 15% versus water.
    These models guide experimental design but require empirical validation for enzymatic systems, where steric effects from the PEG chain may limit access to active sites .

Methodological Resources

  • Synthesis Protocols : Triphosgene-based methods .
  • Analytical Workflows : NMR/IR/MS spectral libraries .
  • Safety Guidelines : AEGL frameworks for chloroformates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.